1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid

Physicochemical Properties Thermal Stability Medicinal Chemistry

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid (CAS 685862-11-7) is a heterocyclic compound combining a 6-bromoquinazoline core with a piperidine-4-carboxylic acid moiety, defined by the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol. It is primarily employed as a research intermediate and building block in medicinal chemistry for the synthesis of quinazoline-based kinase inhibitors and other bioactive molecules.

Molecular Formula C14H14BrN3O2
Molecular Weight 336.18 g/mol
CAS No. 685862-11-7
Cat. No. B7751167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid
CAS685862-11-7
Molecular FormulaC14H14BrN3O2
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H14BrN3O2/c15-10-1-2-12-11(7-10)13(17-8-16-12)18-5-3-9(4-6-18)14(19)20/h1-2,7-9H,3-6H2,(H,19,20)
InChIKeyYRSWJSHMAGWBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid (CAS 685862-11-7) Procurement & Selection Guide


1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid (CAS 685862-11-7) is a heterocyclic compound combining a 6-bromoquinazoline core with a piperidine-4-carboxylic acid moiety, defined by the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol . It is primarily employed as a research intermediate and building block in medicinal chemistry for the synthesis of quinazoline-based kinase inhibitors and other bioactive molecules [1].

Why Generic Substitution of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid is Not Advisable


Substituting 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid with seemingly analogous quinazoline-piperidine derivatives (e.g., non-brominated or carboxamide variants) without experimental validation can compromise synthetic outcomes and biological activity profiles. The 6-bromo substituent and the free carboxylic acid group are critical structural determinants that influence both the compound's physicochemical properties and its potential as a pharmacophore, as evidenced by structure-activity relationship (SAR) studies on 6-bromoquinazoline derivatives demonstrating substituent-dependent cytotoxicity [1]. Direct substitution without confirmatory data risks introducing uncharacterized variations in reactivity, solubility, and target engagement.

Quantitative Differentiation of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid Against Key Comparators


Enhanced Thermal Stability and Altered Polarity: Quantitative Physicochemical Comparison

The presence of a 6-bromo substituent and a carboxylic acid group in 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid confers significantly higher predicted boiling point and density compared to its non-brominated analog (1-(Quinazolin-4-yl)piperidine-4-carboxylic acid) and its piperidinyl analog lacking the carboxylic acid (6-Bromo-4-(1-piperidinyl)quinazoline) . These differences reflect increased intermolecular interactions (dipole-dipole, hydrogen bonding) that are relevant to purification protocols and formulation design [1].

Physicochemical Properties Thermal Stability Medicinal Chemistry

Retention of Carboxylic Acid Handle for Downstream Functionalization

The target compound retains a free carboxylic acid group, a versatile handle for subsequent derivatization (e.g., amide coupling, esterification) to generate focused libraries of quinazoline-based inhibitors. In contrast, the closely related 6-Bromo-4-(1-piperidinyl)quinazoline lacks this functional group, limiting its direct utility as a modular building block without additional synthetic steps . The carboxylic acid also provides a predicted pKa of 4.25±0.20, indicating its potential for salt formation to modulate solubility .

Synthetic Versatility Building Block Medicinal Chemistry

Class-Level Evidence for Antiproliferative Potential of 6-Bromoquinazoline Scaffolds

While direct biological data for 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid is not yet reported in peer-reviewed literature, a 2023 study on a series of 6-bromoquinazoline derivatives provides class-level evidence for the scaffold's potential in anticancer research [1]. The study evaluated cytotoxicity against MCF-7 and SW480 cancer cell lines, with IC50 values ranging from 0.53 to 46.6 μM, and identified a hit compound (5b) with IC50 = 0.53-1.95 μM that outperformed cisplatin [1]. This establishes the 6-bromoquinazoline core as a promising starting point for medicinal chemistry optimization.

Anticancer Activity Cytotoxicity Kinase Inhibition

Recommended Application Scenarios for 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid


Synthesis of Focused Kinase Inhibitor Libraries via Carboxylic Acid Derivatization

The compound is ideally suited as a central building block for generating focused libraries of quinazoline-based kinase inhibitors. The free carboxylic acid group allows for rapid diversification through amide bond formation with various amines, enabling the exploration of structure-activity relationships around the piperidine-4-position while maintaining the 6-bromoquinazoline core [1].

Lead Optimization Scaffold for Anticancer Agents Targeting EGFR or Related Kinases

Based on class-level evidence demonstrating the antiproliferative activity of 6-bromoquinazoline derivatives against cancer cell lines and molecular docking studies suggesting EGFR as a plausible target, this compound serves as a viable starting point for lead optimization programs in oncology [1]. The bromine atom at the 6-position is a key pharmacophoric element that can be retained or strategically replaced during analog development.

Physicochemical Reference Standard for Method Development

Owing to its well-defined predicted physicochemical properties (e.g., high boiling point, specific density, and pKa), the compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related quinazoline-piperidine derivatives .

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